2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Description
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a furan ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-6-4-8-19(16(15)2)25-17(3)20(23)22-11-9-21(10-12-22)14-18-7-5-13-24-18/h4-8,13,17H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCDKURCFNDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 2,3-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Piperazine Derivative Formation: The next step could involve the reaction of the phenoxy intermediate with a piperazine derivative, such as 4-(furan-2-ylmethyl)piperazine, under suitable conditions.
Final Coupling Reaction: The final step might involve coupling the piperazine derivative with a propanone derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups on the phenoxy ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: Substitution reactions might occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions due to its piperazine moiety.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with piperazine moieties can interact with various receptors in the body, potentially affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
The uniqueness of 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
